molecular formula C12H10ClF3N2O6 B457688 Methyl 3-chloro-2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate

Methyl 3-chloro-2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B457688
M. Wt: 370.66g/mol
InChI Key: SLFTZGYYZGARBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-chloro-2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound with the molecular formula C12H10ClF3N2O6 and a molecular weight of 370.66 g/mol. This compound is characterized by the presence of multiple functional groups, including a chloro group, a hydroxy group, a nitroanilino group, an oxo group, and a trifluoromethyl group. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of Methyl 3-chloro-2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate involves several steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The synthetic route often includes the following steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound through a series of reactions, such as halogenation, nitration, and esterification.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with an appropriate reagent to introduce the nitroanilino group.

    Final Modification:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Methyl 3-chloro-2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-chloro-2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the nitroanilino group may interact with cellular proteins, leading to changes in cellular signaling pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Methyl 3-chloro-2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate can be compared with similar compounds, such as:

    Methyl 3-chloro-2-hydroxy-4-{4-nitroanilino}-4-oxo-2-(trifluoromethyl)butanoate: This compound has a similar structure but with a different position of the nitro group, which can affect its reactivity and biological activity.

    Methyl 3-chloro-2-hydroxy-4-{3-aminoanilino}-4-oxo-2-(trifluoromethyl)butanoate:

    Methyl 3-chloro-2-hydroxy-4-{3-nitroanilino}-4-oxo-2-(methyl)butanoate: This compound has a methyl group instead of a trifluoromethyl group, which can influence its stability and reactivity.

Properties

Molecular Formula

C12H10ClF3N2O6

Molecular Weight

370.66g/mol

IUPAC Name

methyl 3-chloro-2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate

InChI

InChI=1S/C12H10ClF3N2O6/c1-24-10(20)11(21,12(14,15)16)8(13)9(19)17-6-3-2-4-7(5-6)18(22)23/h2-5,8,21H,1H3,(H,17,19)

InChI Key

SLFTZGYYZGARBA-UHFFFAOYSA-N

SMILES

COC(=O)C(C(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])Cl)(C(F)(F)F)O

Canonical SMILES

COC(=O)C(C(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])Cl)(C(F)(F)F)O

Origin of Product

United States

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